4-{[(furan-2-ylmethyl)carbamothioyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a furylmethyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions. The furylmethyl group can be introduced through a nucleophilic substitution reaction, where a furylmethyl halide reacts with an amine group on the pyrazole ring. The carboxylic acid group is usually introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The furylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., furylmethyl chloride) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield esters or amides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The furylmethyl group and pyrazole ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-4-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzenesulfonamide
- 1-{[(2-furylmethyl)amino]carbonyl}piperidine-4-carboxylic acid
Uniqueness
4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C11H12N4O3S |
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Molecular Weight |
280.31 g/mol |
IUPAC Name |
4-(furan-2-ylmethylcarbamothioylamino)-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H12N4O3S/c1-15-9(10(16)17)8(6-13-15)14-11(19)12-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,16,17)(H2,12,14,19) |
InChI Key |
BURJJDIMTCMFCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=S)NCC2=CC=CO2)C(=O)O |
Origin of Product |
United States |
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